8-Ethylcycloocta-2,4,6-trien-1-one
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Overview
Description
8-Ethylcycloocta-2,4,6-trien-1-one is an organic compound with a molecular formula of C10H12O It is a derivative of cyclooctatrienone, featuring an ethyl group attached to the eight-membered ring structure
Preparation Methods
The synthesis of 8-Ethylcycloocta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cyclooctatriene using selenium dioxide . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . These methods highlight the versatility of synthetic routes available for producing this compound.
Chemical Reactions Analysis
8-Ethylcycloocta-2,4,6-trien-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with the compound reacting with reagents like bromine.
Common reagents used in these reactions include potassium hydroxide for ring contraction and bromine for electrophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethylcycloocta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecular architectures.
Biology: The compound’s unique structure makes it a subject of study in biological research, although specific applications are less documented.
Medicine: Potential medicinal applications are being explored, especially in the context of its structural similarity to other bioactive compounds.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethylcycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s structure allows it to participate in a range of chemical reactions, influencing pathways related to its ketone and alkene groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Properties
CAS No. |
61775-57-3 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
8-ethylcycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O/c1-2-9-7-5-3-4-6-8-10(9)11/h3-9H,2H2,1H3 |
InChI Key |
ONZLASIGGPITLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC=CC=CC1=O |
Origin of Product |
United States |
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